Calcium superoxide
Description
Structure
2D Structure
Properties
CAS No. |
12133-35-6 |
|---|---|
Molecular Formula |
CaO4-2 |
Molecular Weight |
104.08 g/mol |
IUPAC Name |
calcium;diperoxide |
InChI |
InChI=1S/Ca.2O2/c;2*1-2/q+2;2*-2 |
InChI Key |
LPWVFICISAHLNX-UHFFFAOYSA-N |
SMILES |
[O-][O-].[O-][O-].[Ca+2] |
Canonical SMILES |
[O-][O-].[O-][O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of Calcium Superoxide
Chemical Synthesis Routes for Crystalline and Amorphous Ca(O₂)₂
The synthesis of solid-state calcium superoxide (B77818), in both its crystalline and amorphous forms, has been approached through several key chemical strategies. These methods focus on the transformation of calcium-containing precursors under specific reaction conditions to yield the desired superoxide product.
Disproportionation Reactions of Calcium Peroxide Peroxyhydrates
A primary route to synthesizing calcium superoxide involves the controlled decomposition of calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂). google.comnasa.gov This process is a disproportionation reaction where the peroxyhydrate precursor is converted into this compound, calcium hydroxide (B78521), oxygen, and water. google.comnasa.gov The reaction can be summarized as follows:
2 CaO₂·2H₂O₂ → Ca(O₂)₂ + Ca(OH)₂ + 2 H₂O + O₂ nasa.gov
Achieving high yields of this compound through this method is contingent on carefully managing several critical parameters. google.comnasa.gov The process is typically carried out in a vacuum chamber to facilitate the removal of water as it forms, which is crucial for driving the reaction towards the superoxide product. google.com Temperature is another key variable, with the reaction generally conducted within a range of 0°C to 40°C. google.com The surface area of the reactant is also important; spreading the calcium peroxide diperoxyhydrate thinly increases the efficiency of water removal. google.com By controlling these conditions, it is possible to obtain this compound with purities significantly higher than those achieved with other methods, with some studies reporting yields of 71% to 73%. acs.org
The precursor, calcium peroxide diperoxyhydrate, is itself prepared from calcium peroxide octahydrate (CaO₂·8H₂O) by reacting it with highly concentrated hydrogen peroxide at low temperatures, around -15°C. google.comnasa.gov
| Parameter | Condition | Rationale |
| Starting Material | Calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂) | Spontaneously undergoes disproportionation. nasa.gov |
| Temperature | 0°C to 40°C | Controls the rate of decomposition. google.com |
| Pressure | Partial vacuum | Facilitates the removal of water vapor. google.com |
| Atmosphere | Sweeping with a dry inert gas | Aids in the constant removal of water. google.com |
Reactions of Calcium Compounds with Ozonized Oxygen and Active Oxygen Species
Another synthetic approach involves the reaction of various calcium compounds with highly reactive oxygen species, such as ozone (O₃) and singlet oxygen atoms (O(¹D)). nasa.govnasa.gov Researchers have explored the treatment of calcium hydroxide (Ca(OH)₂), calcium oxide (CaO), calcium peroxide (CaO₂), and calcium metal with concentrated ozone under both static and flow conditions. nasa.gov The rationale is that these powerful oxidizing agents can convert the calcium precursor to the superoxide state. nasa.govnasa.gov
The use of O(¹D) atoms, generated by the photolysis of ozone at 2537 Å, represents a method employing an even more reactive species than ground state oxygen. nasa.govnasa.gov O(¹D) atoms are highly electrophilic and can react with substrates at low temperatures with minimal activation energy. nasa.gov While these methods have been investigated, the formation of stable, high-purity this compound through these routes has proven challenging. nasa.gov Theoretical studies also suggest the potential formation of calcium ozonide (CaO₃) from CaO and O₂ under high-pressure conditions, which could then potentially decompose to the superoxide. nih.govunlv.edu
Controlled Chemical Precipitation and Crystallite Size Modulation
While direct precipitation of pure this compound is not a common synthetic route, the principles of controlled chemical precipitation are crucial for synthesizing its precursors, such as calcium peroxide, with specific physical properties. rsc.orgresearchgate.net The crystallite size of the precursor can significantly influence the subsequent conversion to this compound.
In the synthesis of calcium peroxide nanoparticles via co-precipitation, the rate of reactant addition, such as hydrogen peroxide, has been shown to directly impact the resulting crystallite size. rsc.orgresearchgate.net For instance, increasing the addition rate of H₂O₂ can lead to a decrease in the crystallite size of CaO₂. rsc.orgresearchgate.net This is attributed to changes in the local supersaturation level during particle formation.
Stabilizing agents and polymers, such as polyethylene (B3416737) glycol (PEG) or dextran, are often used in these precipitation methods. researchgate.netmdpi.comrsc.org These agents adsorb onto the surface of the forming nanoparticles, preventing irreversible agglomeration through steric repulsion and allowing for the synthesis of stable, nano-sized precursor particles. researchgate.netrsc.org The ability to produce nanosized precursors with a high surface-to-volume ratio is advantageous for subsequent reactions, including the conversion to this compound, as it can lead to increased reaction rates. researchgate.net
| Parameter | Effect on Crystallite Size | Reference |
| Reactant Addition Rate | Increasing the rate decreases crystallite size. | rsc.orgresearchgate.net |
| Use of Stabilizers (e.g., PEG) | Prevents agglomeration, enabling smaller, stable particles. | researchgate.netrsc.org |
In Situ Generation and Stabilization of this compound Transient Species
Beyond the synthesis of bulk this compound, understanding its formation as a transient, or short-lived, species is critical, particularly in biological and catalytic contexts.
Electron Transfer Mechanisms in Calcium-Oxygen Complex Formation
This compound can be generated in situ through electron transfer mechanisms. acs.org In systems containing a suitable calcium complex, a single electron transfer (SET) from a calcium-ligand bond to a molecule of diatomic oxygen (O₂) can occur. acs.org This reductive activation of O₂ results in the formation of a transient this compound species. acs.org
For example, studies using a calcium-TEMPO ( (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) complex have demonstrated this process. The interaction of O₂ with the calcium center prompts an electron transfer from the molecule's Highest Occupied Molecular Orbital (HOMO) to the O₂, forming an end-on bound superoxide moiety. acs.org This formation of a transient [Ca][O₂•⁻] complex is an exothermic process. acs.org Such electron transfer mechanisms are fundamental in various chemical and biological processes, including the action of the oxygen-evolving complex (OEC) in photosynthesis, where a Mn₄CaO₅ cluster is involved in water oxidation. nih.govnih.govacs.org
Influence of Alkali Metal Cations on Superoxide Stabilization in Calcium Systems
The stability of the superoxide anion, whether in a bulk compound or as a transient species, is significantly influenced by its chemical environment. In calcium-based systems, the presence of alkali metal cations, such as potassium (K⁺), has been shown to play a crucial role in stabilizing the superoxide. acs.org
The stability of peroxides and superoxides generally increases with the size of the metal cation. doubtnut.comstackexchange.comnextgurukul.in This is due to the stabilization of a large anion (like O₂⁻) by a large cation through lattice energy effects. doubtnut.comnextgurukul.in While calcium is an alkaline earth metal, this principle extends to mixed-metal systems.
In the oxygenation of the calcium-TEMPO complex, the presence of K⁺ ions dramatically alters the reaction pathway. acs.org It is proposed that the initial SET from the Ca-O bond to O₂ results in a this compound species that is additionally stabilized by the nearby K⁺ ion. acs.org This stabilization by the larger alkali metal cation facilitates the subsequent reaction steps. This synergistic effect highlights the importance of the ionic environment in directing the formation and stability of this compound. acs.org
Electronic Structure, Bonding, and Crystallographic Investigations of Calcium Superoxide
Theoretical Elucidation of the O₂⁻ Anion within Calcium Environments
The superoxide (B77818) anion, O₂⁻, is a radical with a ground state of ²Πg. rsc.org Its electronic properties and reactivity are significantly influenced by its local environment. In the context of calcium-containing systems, the Ca²⁺ ion plays a crucial role in stabilizing the superoxide moiety. Theoretical investigations have explored this interaction, particularly in systems where O₂ is activated by calcium complexes. nih.govacs.org The presence of the Ca²⁺ cation creates a specific cationic field that modulates the electronic structure of the superoxide ion. rsc.orgacs.org
Studies on the surface of ionic solids and within various chemical frameworks show that the properties of O₂⁻ are highly dependent on the surrounding cations. acs.org In calcium environments, the interaction involves electron transfer from a suitable donor to an oxygen molecule, facilitated by the presence of the calcium ion. For instance, theoretical models of O₂ activation by a β-diketiminate-supported Ca-TEMPO complex show that the interaction of O₂ with the Ca center leads to the formation of a transient superoxide species. nih.govacs.org The stability of this superoxide moiety can be further enhanced by the presence of other cations, such as K⁺, which can lead to more exothermic O₂ binding. nih.govacs.org Quantum chemical calculations are essential for understanding these synergistic effects and the role of the calcium environment in facilitating the formation and stabilization of the superoxide anion. researchgate.netresearchgate.net
Quantum Chemical Calculations for Ca-O₂⁻ Interactions
Quantum chemical calculations provide a detailed, atomistic understanding of the interactions between calcium and the superoxide anion. nih.govmdpi.com These methods are used to predict geometric structures, reaction energies, and electronic properties, offering a molecular-level rationale for experimentally observed phenomena.
Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state structures and electronic properties of calcium-oxygen species. researchgate.netacs.orgnih.gov DFT calculations have been successfully applied to model the reaction pathways of oxygenation, for example, in the formation of transient calcium superoxide species from calcium complexes. nih.govacs.org These calculations can predict key structural parameters, such as bond lengths and angles, and thermodynamic properties, such as reaction energies.
In one theoretical study, the formation of a transient this compound complex, acs.org[O₂·⁻], was found to be exothermic, and the complex features an end-on bound O₂·⁻ moiety. acs.org DFT calculations have also been used to study the adsorption of O₂ on calcium-terminated surfaces, predicting the formation of a superoxo species. rsc.org The choice of the exchange-correlation functional within DFT can influence the results, and various functionals, including those with van der Waals (vdW) corrections, are employed to accurately capture the physics of these systems. researchgate.netrsc.org
Table 1: DFT-Calculated Structural Parameters for Calcium-Superoxide and Related Species
| Species | Calculation Method | Ca-O Bond Length (Å) | O-O Bond Length (Å) | Source |
| acs.org[O₂·⁻] | DFT | - | 1.35 | nih.govacs.org |
| O₂ on Ca₃Ru₂O₇ | vdW-DFT | - | - | rsc.org |
| CaO₂ (I4/mmm) | DFT | 2.44, 2.61 | 1.50 | materialsproject.org |
| Ca-hydroperoxide | DFT | 2.342 - 2.383 | 1.340 - 1.348 | acs.org |
| Surface-bound O₂⁻ | DFT | - | 1.33 | researchgate.net |
This table presents a selection of theoretically determined interatomic distances to illustrate the application of DFT in characterizing calcium-oxygen complexes. Note that CaO₂ (I4/mmm) and the hydroperoxide are included for comparative purposes.
While DFT is a powerful tool, more advanced and computationally intensive methods are sometimes required for higher accuracy, especially for describing weak interactions and excited-state properties. researchgate.net Methodologies such as the Random Phase Approximation (RPA) and the GW approximation (G₀W₀) are considered "beyond-DFT" methods that can provide a more accurate description of electronic properties. rsc.orgresearchgate.netsemanticscholar.org
For instance, in the study of O₂ adsorption on the CaO-terminated surface of Ca₃Ru₂O₇, RPA calculations were used to refine the adsorption energy predicted by DFT. The RPA calculations predicted an adsorption energy of 0.72 eV for the O₂⁻ species. rsc.orgresearchgate.net These advanced calculations also provided a more accurate estimate of the HOMO-LUMO gap of the adsorbed superoxide, which was found to be significantly different from the value obtained with standard DFT functionals. rsc.orgresearchgate.net Such methods are crucial for obtaining benchmark-quality results and for cases where standard DFT functionals may be insufficient. researchgate.net
Density Functional Theory (DFT) for Ground State Structures and Electronic Properties.
Frontier Molecular Orbital Analysis of this compound Species
Frontier Molecular Orbital (FMO) theory is a conceptual framework used to explain chemical reactivity and electronic transitions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgsapub.org In the context of this compound, FMO analysis provides insights into the charge transfer process during the formation of the superoxide from molecular oxygen.
The activation of O₂ by a calcium complex involves an electron transfer (ET) from the HOMO of the calcium-containing precursor to the LUMO of the O₂ molecule. nih.govacs.org DFT calculations can visualize these frontier orbitals and their energies. For example, in the formation of a transient superoxide species, analysis of the FMOs shows that the interaction is accompanied by electron transfer from the HOMO of the calcium complex to O₂. nih.govacs.org The resulting superoxide species has its own set of frontier orbitals, typically singly occupied molecular orbitals (SOMOs), which are critical for its subsequent reactivity. nih.govacs.org The spatial orientation and proximity of the molecular orbitals of interacting species can greatly facilitate reactions, such as hydrogen atom transfer to the superoxide moiety. nih.govacs.org The energy gap between the HOMO and LUMO is also an important parameter that relates to the chemical reactivity and stability of the molecule. researchgate.net
O-O Bond Characterization and Interatomic Distances in this compound Complexes
The O-O bond length is a critical structural parameter for distinguishing between dioxygen (O₂), superoxide (O₂⁻), and peroxide (O₂²⁻) species. The free O₂ molecule has an O-O distance of approximately 1.21 Å, while the superoxide radical anion (O₂⁻) has a longer bond of about 1.33 Å, and the peroxide dianion (O₂²⁻) has the longest bond at around 1.49 Å. nih.gov
Theoretical calculations and experimental characterization of this compound and related complexes provide valuable data on these interatomic distances. DFT-optimized structures of transient this compound complexes show O-O bond lengths characteristic of the superoxide ion. nih.govacs.org For example, a transient complex featuring an end-on bound O₂·⁻ moiety was calculated to have an O–O bond length of 1.35 Å. acs.org In another study, a surface-adsorbed superoxide species was calculated to have an O-O bond elongation to 1.33 Å from the 1.23 Å of gas-phase O₂. researchgate.net These values are distinct from the longer O-O distances found in calcium peroxide (CaO₂), which are closer to 1.50 Å. materialsproject.org The Ca-O bond distances in these complexes are also of significant interest, with studies showing a range of distances depending on the coordination environment. acs.orgmaterialsproject.org
Table 2: Comparison of O-O Interatomic Distances in Dioxygen Species and Calcium Complexes
| Species | State/Complex | O-O Bond Length (Å) | Source |
| Dioxygen | Free molecule | ~1.21 | nih.gov |
| Superoxide | Free radical anion | ~1.33 | nih.gov |
| Peroxide | Free dianion | ~1.49 | nih.gov |
| This compound | Transient complex, DFT | 1.35 | nih.govacs.org |
| Calcium Peroxide | Crystalline (I4/mmm), DFT | 1.50 | materialsproject.org |
| Calcium Hydroperoxide | Dimeric complex, DFT | 1.340 - 1.348 | acs.org |
This table provides a comparative overview of characteristic O-O bond lengths, highlighting the differences between the various oxygen species and their manifestations in calcium complexes as determined by theoretical and experimental data.
Reactivity and Chemical Transformation Mechanisms of Calcium Superoxide
Reactivity of Ca(O₂)₂ with Carbon Dioxide (CO₂) and Reaction Products
The reaction of calcium superoxide (B77818) with carbon dioxide is a key aspect of its chemistry, particularly in applications related to air revitalization. Research comparing Ca(O₂)₂ with potassium superoxide (KO₂) reveals distinct differences in their reactivity. Under conditions simulating exhaled breath (e.g., 5% CO₂ with a dew point of 37°C), Ca(O₂)₂ preparations demonstrate significantly lower rates of both oxygen evolution and carbon dioxide absorption compared to KO₂. sae.orgsae.org
A notable characteristic of the Ca(O₂)₂ system is that CO₂ absorption lags behind O₂ evolution. sae.orgsae.org This suggests a multi-step reaction mechanism. It is postulated that the initial reaction with water vapor is a prerequisite for the efficient absorption of carbon dioxide. sae.orgsae.org The primary product of the reaction between calcium superoxide and carbon dioxide is calcium carbonate (CaCO₃), following a series of intermediate steps.
However, the actual process is more complex, involving initial hydration as described in the next section. The formation of a hydrated product layer appears essential for the subsequent reaction with CO₂ to proceed. sae.org This contrasts with KO₂, where O₂ evolution and CO₂ absorption occur simultaneously. sae.orgsae.org
| Feature | This compound (Ca(O₂)₂) | Potassium Superoxide (KO₂) | Source |
| CO₂ Absorption Rate | Significantly lower | Higher | sae.orgsae.org |
| O₂ Evolution Rate | Significantly lower | Higher | sae.orgsae.org |
| Reaction Phasing | CO₂ absorption lags O₂ evolution | CO₂ absorption and O₂ evolution are simultaneous | sae.orgsae.org |
| Primary End Product | Calcium Carbonate (CaCO₃) | Potassium Carbonate (K₂CO₃) / Bicarbonate (KHCO₃) | sae.orgwikipedia.org |
Interaction Mechanisms of this compound with Water Vapor
The interaction with water vapor (H₂O) is a critical initial step in the chemical transformation of this compound. This reaction is generally faster than the reaction with CO₂ and precedes it. When Ca(O₂)₂ reacts with moisture, it yields calcium hydroxide (B78521) (Ca(OH)₂) and calcium peroxide (CaO₂), while releasing oxygen gas. sae.org
The proposed reaction with water is as follows: Ca(O₂)₂ + 2H₂O → Ca(OH)₂ + H₂O₂ + O₂
The hydrogen peroxide (H₂O₂) formed can be involved in further reactions. Crucially, the hydration of the products, Ca(OH)₂ and CaO₂, is believed to be necessary to facilitate the subsequent reaction with carbon dioxide. sae.orgsae.org This initial hydration step effectively activates the material for CO₂ scrubbing.
| Reactant | Product(s) | Significance | Source |
| Ca(O₂)₂ + H₂O | Ca(OH)₂, CaO₂, O₂ | Initial, rapid reaction that precedes and enables CO₂ absorption. | sae.orgsae.org |
| Ca(O₂)₂ + CO₂ | CaCO₃, O₂ | Slower reaction, dependent on prior hydration of the superoxide and its initial products. | sae.orgnasa.gov |
Redox Mechanisms and Electron Transfer Reactions in Ca(O₂)₂ Chemistry
The chemistry of this compound is fundamentally governed by the redox properties of the superoxide anion (•O₂⁻). The superoxide ion contains an unpaired electron, making it a free radical that can act as both a reducing agent and an oxidizing agent. acs.orgmdpi.com This dual reactivity dictates its transformation pathways.
As a reducing agent: The superoxide anion can donate its unpaired electron. For instance, it can reduce certain metal ions.
As an oxidizing agent: In other reactions, it can accept an electron.
A primary redox reaction for superoxides is disproportionation (or dismutation), especially in the presence of a proton source like water. In this process, one superoxide molecule is oxidized and another is reduced. wikipedia.org
4•O₂⁻ + 2H₂O → 3O₂ + 4OH⁻ wikipedia.org
This electron transfer mechanism is central to the decomposition of Ca(O₂)₂ when it interacts with water, leading to the formation of molecular oxygen and hydroxide ions. The binding of calcium ions (Ca²⁺) in the solid lattice stabilizes the superoxide anions, but upon dissolution or reaction at the surface, these electron transfer reactions proceed. pnas.orgnih.gov
Generation Pathways of Reactive Oxygen Species (ROS) from this compound Decomposition
The decomposition of this compound is a source of various reactive oxygen species (ROS), which are molecules containing an unpaired electron. primescholars.com These species are highly reactive and drive further chemical transformations.
The hydroxyl radical (•OH) is one of the most potent oxidizing agents among ROS. It is not directly produced from the decomposition of Ca(O₂)₂ but is formed through a sequence of reactions initiated by the superoxide radical. mdpi.comahajournals.org
Hydrogen Peroxide Formation: First, superoxide anions (•O₂⁻) released from Ca(O₂)₂ undergo dismutation, particularly in an aqueous environment, to form hydrogen peroxide (H₂O₂). plos.orgmdpi.com 2•O₂⁻ + 2H⁺ → H₂O₂ + O₂
Fenton/Haber-Weiss Reactions: The generated hydrogen peroxide can then react with transition metal ions, which may be present as impurities (most notably ferrous iron, Fe²⁺), to produce highly reactive hydroxyl radicals. ahajournals.orgnih.gov
| Reaction Name | Equation | Description | Source |
| Haber-Weiss | •O₂⁻ + H₂O₂ → •OH + OH⁻ + O₂ | An iron-catalyzed reaction between superoxide and hydrogen peroxide. | ahajournals.org |
| Fenton Reaction | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | The reduction of hydrogen peroxide by a ferrous iron catalyst. | primescholars.comahajournals.org |
These pathways show that while Ca(O₂)₂ is the initial source of ROS, the generation of the highly aggressive hydroxyl radical is an indirect consequence of subsequent reactions in the presence of water and metal catalysts. eurekalert.org
The primary pathway for the generation of superoxide radicals from this compound is the decomposition of the parent compound itself at its surface. When solid Ca(O₂)₂ comes into contact with a medium, such as an aqueous solution, superoxide anions are released from the ionic lattice at the solid-liquid interface. acs.orgresearchgate.net
This process can be considered a dissolution or surface reaction where the Ca²⁺ and •O₂⁻ ions dissociate. The stability of the superoxide radical is much lower in an aqueous environment than in the solid state, leading to its rapid involvement in subsequent reactions like dismutation. wikipedia.org The generation of •O₂⁻ can also occur on the surface of various ionic solids through mechanisms like direct electron transfer to adsorbed oxygen or the decomposition of surface peroxide species. acs.org In the case of Ca(O₂)₂, the material itself is the direct source of the superoxide radicals that initiate the chemical transformations. researchgate.net
Advanced Characterization Techniques for Calcium Superoxide
Spectroscopic Analysis of Superoxide (B77818) Anions in Calcium Matrices
Spectroscopic methods are indispensable for identifying and quantifying the superoxide anion (O₂⁻), a paramagnetic radical species, within a calcium-based matrix. These techniques provide detailed insights into the electronic and vibrational states of the superoxide ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of paramagnetic species like the superoxide radical. taylorandfrancis.com While direct detection of O₂⁻ in physiological conditions can be challenging due to its short relaxation time, spin trapping methods are often employed. taylorandfrancis.com In this approach, a spin trap molecule reacts with the superoxide radical to form a more stable paramagnetic product, known as a spin adduct, which can be readily detected by EPR. taylorandfrancis.com
The EPR spectrum's characteristics, such as the g-value and hyperfine splitting constants, provide a fingerprint for the trapped radical, confirming the presence of superoxide. taylorandfrancis.comntu.edu.sg For instance, the use of spin probes like 1-hydroxy-3-carboxy-pyrrolidine (CPH) can indicate the generation of superoxide by transforming into a paramagnetic species upon reaction. nanopartikel.info The intensity of the EPR signal is proportional to the concentration of the paramagnetic species, allowing for quantification of the superoxide radicals. taylorandfrancis.comnih.gov
Typical EPR Settings for Superoxide Detection:
| Parameter | Value |
|---|---|
| Microwave Frequency | ~9.39 GHz |
| Magnetic Field | ~3365 G |
| Sweep Width | 100 G |
| Modulation Amplitude | 2 G |
Note: These are example settings and can vary based on the instrument and experimental conditions. nanopartikel.info
Raman Spectroscopy for O-O Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of molecules. mdpi.com For calcium superoxide, it is particularly useful for probing the stretching vibration of the oxygen-oxygen (O-O) bond within the superoxide anion. acs.org The frequency of this vibration is characteristic of the O₂⁻ species and can be used to distinguish it from other oxygen species like peroxide (O₂²⁻) or molecular oxygen (O₂).
The O-O stretching vibration for the superoxide ion typically appears in a specific region of the Raman spectrum. Both Resonance Raman (RR) and Surface-Enhanced Raman Scattering (SERS) can be utilized for the detection of the superoxide anion. acs.org Theoretical and experimental studies on related calcium oxide structures show characteristic peaks for Ca-O bonds, which can provide context for the superoxide analysis. researchgate.net
Reported Raman Shifts for Related Calcium Compounds:
| Compound/Bond | Raman Shift (cm⁻¹) |
|---|---|
| Ca-O bond | 259, 365, 678 |
Source: researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface. thermofisher.comcarleton.edu For this compound, XPS is employed to analyze the surface chemistry and confirm the presence of superoxide species.
The core-level spectra of oxygen (O 1s) and calcium (Ca 2p) are of particular interest. The binding energy of the O 1s electrons can differentiate between superoxide (O₂⁻), peroxide (O₂²⁻), and oxide (O²⁻) ions on the surface. For instance, a peak at a specific binding energy in the O 1s spectrum can be attributed to the superoxo species. rsc.org Studies on related calcium-containing mixed oxides have utilized XPS to probe the chemical state of calcium and oxygen, which is crucial for understanding the formation of superoxide anions. vjs.ac.vnrsc.org
Illustrative XPS Binding Energies:
| Element/Species | Binding Energy (eV) |
|---|---|
| O 1s (Superoxo species) | ~532.6 eV |
| O 1s (Bulk Oxide) | ~529.1 eV |
Note: Binding energies can vary based on the specific chemical environment and instrument calibration. rsc.org
UV-Visible Spectroscopy for Reactive Species Detection
UV-Visible spectroscopy can be used to detect and study reactive oxygen species (ROS), including the superoxide anion. mdpi.com While superoxide itself may not have a strong, distinct absorption in the UV-Vis range, its reactions with specific probe molecules can be monitored. mdpi.comresearchgate.net The change in absorbance at a particular wavelength over time can provide information about the rate of superoxide generation or consumption.
Chemiluminescence (CL) for Reactive Oxygen Species Quantification
Chemiluminescence (CL) is a highly sensitive method for the detection and quantification of reactive oxygen species (ROS), including superoxide. researchgate.net This technique relies on the emission of light from a chemical reaction. Specific chemiluminescent probes react with superoxide to produce light, and the intensity of the emitted light is proportional to the concentration of the superoxide radicals. mdpi.comnih.gov
Probes like luminol (B1675438) and its derivatives, such as MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one), are commonly used to detect superoxide. researchgate.netnih.gov The addition of superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide, can be used to confirm that the chemiluminescent signal is indeed due to the presence of O₂⁻. mdpi.com This method is particularly valuable for quantifying low concentrations of superoxide in various media. mdpi.com
Diffraction-Based Structural Elucidation
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. For this compound, XRD analysis is essential for identifying the crystallographic phase, determining lattice parameters, and confirming the compound's structure. The diffraction pattern, which consists of peaks at specific angles (2θ), is a unique fingerprint of the crystalline material. researchgate.net
While the synthesis of pure, crystalline this compound can be challenging, XRD is used to characterize the products of synthesis reactions. acs.org In studies involving calcium peroxide, a related compound, XRD has been used to characterize the material before and after various treatments, providing insight into structural changes. acs.orgthno.org The diffraction peaks observed in an experimental pattern can be compared to reference patterns from crystallographic databases to confirm the identity of the synthesized this compound.
Advanced Microscopy for Surface Adsorption and Morphology
Advanced microscopy techniques are indispensable for visualizing the surface of this compound at the atomic and molecular levels. These methods provide direct evidence of surface structure, defects, and the adsorption behavior of molecules, which are critical for applications in catalysis and energy storage. Techniques like Non-Contact Atomic Force Microscopy (nc-AFM) and Scanning Tunneling Microscopy (STM) offer ultra-high resolution, enabling the detailed study of surface phenomena. rsc.org
Non-Contact Atomic Force Microscopy (nc-AFM) is a type of scanning probe microscopy where a sharp probe oscillates near the surface of a sample without making physical contact. wikipedia.orgscientaomicron.com The technique measures changes in the oscillation frequency or amplitude of the cantilever, which are influenced by attractive and repulsive forces (like van der Waals forces) between the tip and the surface. scientaomicron.com This allows for the generation of a three-dimensional topographical map of the surface with atomic resolution. wikipedia.org
In the context of calcium-oxygen systems, nc-AFM has been instrumental. For example, studies on the CaO-terminated (001) surface of Ca₃Ru₂O₇ have successfully used nc-AFM to resolve individual superoxide (O₂⁻) molecules adsorbed on the surface. rsc.org This research demonstrates the capability of nc-AFM to confirm the predicted adsorption structures of superoxide species on a calcium oxide-like surface, providing insights into how this compound surfaces might interact with their environment. rsc.org The technique can reveal the precise arrangement and orientation of adsorbed molecules, which is fundamental to understanding surface reactivity.
Scanning Tunneling Microscopy (STM) is another powerful surface analysis technique that can image conductive surfaces with atomic resolution. oxinst.comwikipedia.org It operates by scanning a very sharp conductive tip over a surface and measuring the quantum tunneling current that flows between the tip and the sample when a bias voltage is applied. wikipedia.orglbl.gov This current is highly sensitive to the distance between the tip and the surface, allowing for the creation of a detailed topographical image. wikipedia.org
STM has been used in conjunction with nc-AFM to study superoxide monolayers. In the investigation of O₂ adsorption on the CaO-terminated surface of Ca₃Ru₂O₇, STM was used to confirm the charge state of the adsorbed molecules and to resolve the individual superoxide molecules. rsc.org The study showed that electrons were transferred from the subsurface to the adsorbed O₂, forming a full monolayer of superoxide ions. rsc.org STM can also be used in a spectroscopic mode (Scanning Tunneling Spectroscopy, STS) to probe the local density of electronic states (LDOS) of the surface, providing further information on the electronic properties of the superoxide species. wikipedia.orgrsc.org
Table 2: Research Findings from Advanced Microscopy on a CaO-terminated Surface
| Technique | Finding | Significance |
| nc-AFM | Resolved individual O₂⁻ molecules. Confirmed predicted adsorption structures. | Provides direct visual evidence of superoxide adsorption sites and arrangement on a calcium-containing oxide surface. rsc.org |
| STM | Confirmed negative charge state of adsorbed O₂ molecules. Resolved single superoxide molecules. | Corroborates the formation of a superoxide species through electron transfer and maps the surface topography at an atomic level. rsc.org |
| LCPD/XPS | Confirmed the negative charge state of the full O₂⁻ monolayer. | Provides complementary electronic data to support microscopy findings of superoxide formation. rsc.org |
| Source: Journal of Materials Chemistry A. rsc.org |
Applications of Calcium Superoxide in Chemical and Materials Science
Chemical Oxygen Generation Systems: Mechanisms and Kinetics
Calcium superoxide (B77818), Ca(O₂)₂, serves as a potent source of oxygen, particularly in life-support systems. Its application is often highlighted in conjunction with potassium superoxide (KO₂) for air revitalization in closed-circuit breathing apparatus. nasa.gov The primary mechanism involves a chemical reaction with moisture and carbon dioxide from exhaled air to regenerate oxygen.
The key reactions are:
Reaction with Water: 2Ca(O₂)₂(s) + 2H₂O(l) → 2Ca(OH)₂(s) + 3O₂(g)
Reaction with Carbon Dioxide: 2Ca(O₂)₂(s) + 2CO₂(g) → 2CaCO₃(s) + 3O₂(g)
Reaction with both (in the presence of Ca(OH)₂ from moisture): Ca(OH)₂(s) + CO₂(g) → CaCO₃(s) + H₂O(l)
A significant advantage of using calcium superoxide is observed in its synergistic effect with potassium superoxide. nasa.gov Granules made from an intimate mixture of Ca(O₂)₂ and KO₂ demonstrate superior performance compared to KO₂ alone. Research shows that potassium superoxide granules can form a fused, hydrated-hydroxide/carbonate product layer, which passivates the surface and limits the efficiency of both oxygen release and carbon dioxide absorption. nasa.gov The inclusion of this compound helps to prevent the formation of this fused coating, thereby maintaining the reactivity of the granules. nasa.gov
The kinetics of these systems show a marked improvement with the mixed superoxide formulation. In flow tests conducted at 1 atmosphere, pellets composed of a KO₂/Ca(O₂)₂ mixture exhibited significantly higher reaction rates for both O₂ release and CO₂ absorption compared to pure KO₂ pellets under identical conditions. nasa.gov This enhanced kinetic performance leads to a greater utilization efficiency of the available oxygen. nasa.gov However, it is noteworthy that at higher pressures (10 atm), the reaction rates and efficiencies for all superoxide samples were substantially lower than those observed at 1 atm. nasa.gov
Table 1: Comparative Performance of Superoxide Formulations at 1 atm
| Feature | Potassium Superoxide (KO₂) | KO₂ / this compound (Ca(O₂)₂) Mixture |
|---|---|---|
| Product Layer Formation | Forms a fused, passivating product coating. nasa.gov | Does not exhibit formation of a fused product coating. nasa.gov |
| Reaction Rate | Lower rate of O₂ release and CO₂ absorption. nasa.gov | Markedly superior rate of O₂ release and CO₂ absorption. nasa.gov |
| Utilization Efficiency | Diminished due to product coating. nasa.gov | Superior utilization efficiency. nasa.gov |
Carbon Dioxide Capture Technologies Utilizing Ca(O₂)₂ Reactivity
The same chemical reactivity that makes this compound valuable for oxygen generation also makes it effective for carbon dioxide (CO₂) capture. ontosight.ai In enclosed environments like submarines or mine rescue apparatus, the simultaneous removal of CO₂ and replenishment of O₂ is critical. nasa.govontosight.ai this compound acts as a CO₂ absorbent, or "scrubber," by reacting directly with carbon dioxide gas. ontosight.ai
2Ca(O₂)₂(s) + 2CO₂(g) → 2CaCO₃(s) + 3O₂(g)
Studies comparing potassium superoxide (KO₂) with KO₂/Ca(O₂)₂ mixtures have shown that the mixed chemical granules have a superior CO₂-scrubbing capacity under specific conditions. nasa.gov The prevention of the passivating product layer on the granule surface ensures that the chemical remains active and accessible for reaction with CO₂, leading to higher absorption efficiency. nasa.gov This makes this compound a component of interest for developing more efficient solid-state materials for CO₂ capture, particularly in applications where space and weight are constraints and oxygen generation is also required. ontosight.ainih.gov
Electrochemical Applications in Metal-Oxygen Batteries with Calcium
Calcium-oxygen (Ca-O₂) batteries are a subject of research interest due to their high theoretical energy density, which is competitive with lithium-based systems. oaepublish.comacs.org Calcium is also the fifth most abundant element in the Earth's crust, offering a significant advantage in terms of material availability. oaepublish.com In the development of these batteries, this compound plays a central role as a key intermediate or final discharge product. uni-bonn.de
The fundamental operation of a Ca-O₂ battery involves the electrochemical reduction of oxygen at the cathode in the presence of calcium ions from the electrolyte during discharge, and the subsequent oxidation of the resulting product during recharge. acs.org Early research has focused on understanding and controlling the formation of calcium-oxygen species at the electrode surface. uni-bonn.deresearchgate.net Studies in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have shown that the primary product of the oxygen reduction can be a soluble superoxide. acs.org More recent work has demonstrated that optimizing the electrolyte can lead to the formation of a chemically reactive calcium peroxide (CaO₂) as the discharge product, enabling a flexible and rechargeable Ca-O₂ battery that operates at room temperature. oaepublish.com The formation of reactive CaO₂ or Ca(O₂)₂ is critical, as the alternative product, calcium oxide (CaO), is electrochemically inert and leads to poor rechargeability. oaepublish.com
The core electrochemical processes in a Ca-O₂ battery are the Oxygen Reduction Reaction (ORR) during discharge and the Oxygen Evolution Reaction (OER) during charge. Detailed studies using techniques like differential electrochemical mass spectrometry (DEMS) and rotating ring-disc electrodes (RRDE) have elucidated these mechanisms in calcium-containing electrolytes. acs.org
During the ORR, oxygen is reduced at the cathode. In Ca²⁺-containing DMSO electrolytes, investigations have revealed that superoxide (O₂⁻) is the main product of the oxygen reduction at various electrode materials, including glassy carbon, platinum, and gold. acs.orgresearchgate.net This superoxide is found to be soluble in the electrolyte and can be re-oxidized back to oxygen during the OER with high efficiency. acs.org
Table 2: Key Findings in Ca-O₂ Battery Electrochemistry
| Parameter | Finding | Source(s) |
|---|---|---|
| Primary ORR Product | Soluble superoxide (O₂⁻) in Ca²⁺-containing DMSO. | acs.orgresearchgate.net |
| Discharge Product on Electrode | Thin layer containing Ca-peroxide and Ca-superoxide. | uni-bonn.de |
| Reversibility (OER/ORR) | ~90% coulombic efficiency for soluble superoxide re-oxidation. | acs.org |
Catalytic Roles of this compound and Related Species in Chemical Transformations
While calcium itself is a redox-inactive metal, it plays a crucial role in modulating the reactivity of oxygen-containing species in both biological and synthetic systems. acs.org The Ca²⁺ ion is a critical cofactor in the Mn₄CaO₅ cluster of photosystem II, the enzyme responsible for water oxidation in plants, although its precise role is still under intense study. acs.org In synthetic chemistry, calcium complexes can activate molecular oxygen, leading to the formation of calcium-based reactive oxygen species (ROS), including superoxide. acs.org
Theoretical and experimental studies have shown that the interaction of O₂ with certain calcium complexes can facilitate an electron transfer to form a transient superoxide species. acs.org This demonstrates that calcium centers can act as platforms for O₂ activation, a key step in many catalytic oxidation reactions. The superoxide species, once formed, can then participate in subsequent chemical transformations. acs.org
The formation of superoxide species on the surface of or in coordination with calcium-containing materials is a key aspect of their catalytic activity. These superoxide-mediated reactions are relevant in various contexts, from battery electrochemistry to heterogeneous catalysis.
In the context of Ca-O₂ batteries, the formation of a layer containing this compound on the electrode surface directly influences the reaction pathway. uni-bonn.de The presence of this superoxide intermediate can poison the electrocatalyst, leading to a transition from peroxide formation to superoxide formation during the ORR. uni-bonn.de This demonstrates how a surface-adsorbed superoxide species can dictate the mechanism of a complex electrochemical process.
More broadly, superoxide radicals can be generated on the surface of metal oxides, including calcium oxide (CaO), through various methods like photo-induced electron transfer. acs.orgnanografi.com These surface-bound superoxides are highly reactive species that can act as catalytic sites for various chemical transformations. The strong electrostatic fields present at the surface of ionic solids like CaO can stabilize the superoxide ion, allowing it to participate in reactions that might not occur in solution. acs.org This highlights the potential for using calcium-based materials to mediate reactions through the controlled generation of surface-bound superoxide species.
Future Research Directions and Unexplored Avenues in Calcium Superoxide Chemistry
Development of Novel and High-Yield Synthesis Strategies for Pure Ca(O₂)₂
A primary obstacle impeding the advancement of calcium superoxide (B77818) chemistry is the difficulty in producing pure, crystalline Ca(O₂)₂ in high yields. Current synthesis methods are often plagued by the co-formation of other calcium oxides, such as calcium peroxide (CaO₂) and calcium oxide (CaO), resulting in impure samples. Future research must prioritize the development of innovative and efficient synthesis strategies.
Promising areas for exploration include the use of novel precursors and non-traditional synthesis techniques. For instance, metal-organic frameworks (MOFs) containing calcium could serve as templates, providing a controlled environment for the precise formation of the superoxide. Alternative energy sources to traditional high-temperature methods could also be beneficial. Techniques such as sonochemistry, which utilizes ultrasound to create localized high-energy conditions, and mechanochemistry, which employs mechanical force to drive reactions, offer potential pathways to forming Ca(O₂)₂ at lower temperatures, possibly circumventing the formation of more thermodynamically stable oxides.
A significant hurdle in any synthesis approach is the inherent instability of the superoxide radical anion (O₂⁻), which is prone to disproportionation. Future synthetic designs must focus on stabilizing this reactive species. This could involve the use of specific solvent systems, catalytic agents, or matrix isolation techniques that "trap" and protect the superoxide as it forms.
Table 1: Potential Future Synthesis Strategies for Calcium Superoxide
| Synthesis Strategy | Rationale | Potential Advantages |
| Metal-Organic Framework (MOF) Precursors | Utilizes a structured, reactive template for controlled superoxide formation. | Could lead to higher purity and potentially lower reaction temperatures. |
| Sonochemistry | Employs high-intensity ultrasound to create localized extreme reaction conditions. | May offer novel reaction pathways and the formation of nanosized particles. |
| Mechanochemistry | Uses mechanical energy to induce chemical reactions at or near room temperature. | An energy-efficient method that can overcome kinetic barriers of thermal approaches. |
Advanced Spectroscopic Probing of Reaction Intermediates and Transient Species
A detailed understanding of the mechanisms governing the formation and decomposition of this compound is currently lacking. Advanced, in-situ spectroscopic techniques are essential for identifying the short-lived intermediates and transient species that dictate the reaction pathways.
Future research should leverage a suite of powerful spectroscopic tools. For instance, in-situ Electron Paramagnetic Resonance (EPR) spectroscopy is particularly well-suited for this work, as it can directly detect and quantify paramagnetic species like the superoxide radical. researchgate.net This would allow researchers to monitor the kinetics of superoxide formation and decay in real-time.
Combining EPR with other techniques will provide a more complete picture. In-situ Raman and UV-Vis spectroscopy can offer complementary information on the vibrational modes of the O-O bond and the electronic structure of the species present during the reaction. tu-darmstadt.de By correlating data from multiple spectroscopic methods, a more robust understanding of the reaction mechanism can be constructed. For example, observing the simultaneous appearance of an EPR signal characteristic of the superoxide radical and a new vibrational mode in the Raman spectrum would provide strong evidence for the formation of Ca(O₂)₂.
Refinement of Computational Models for Complex Ca-O₂⁻ Systems under Diverse Conditions
Theoretical and computational chemistry, especially Density Functional Theory (DFT), offers a powerful lens through which to examine the properties of this compound at the atomic level. While some computational work has been done, there is a need for more refined models to accurately predict the behavior of the complex Ca-O₂⁻ system.
A key area for improvement lies in the development and application of exchange-correlation functionals that can more accurately describe the electronic structure of open-shell systems like superoxides. tu-darmstadt.de More precise computational models will enable reliable predictions of the structural, electronic, and magnetic properties of Ca(O₂)₂.
Furthermore, computational studies can be employed to map out the potential energy surfaces of the reactions involved in the synthesis and decomposition of this compound. This would allow for the theoretical identification of reaction intermediates and transition states, providing invaluable guidance for the design of new experimental synthesis strategies. Simulating the behavior of Ca(O₂)₂ under various conditions, such as high pressure and temperature, will also be crucial for understanding its stability and predicting its properties in different environments.
Table 2: Areas for Refinement in Computational Modeling of Ca(O₂)₂
| Area of Refinement | Objective | Impact on Research |
| Exchange-Correlation Functionals | Enhance the accuracy of DFT calculations for open-shell radical species. | Yield more reliable predictions of electronic and magnetic properties. |
| Reaction Pathway Modeling | Computationally identify intermediates and transition state energies. | Guide the experimental design of more efficient and selective synthesis routes. |
| Simulation of Diverse Conditions | Predict the structural and electronic behavior under non-ambient conditions. | Provide a deeper understanding of the material's stability and potential applications. |
Exploration of Ca(O₂)₂ in Emerging Chemical Technologies and Material Design
While fundamental studies are essential, the ultimate goal is to leverage the unique properties of this compound in new technologies and materials. The high oxygen content and the reactive nature of the superoxide ion suggest several promising, yet largely unexplored, application areas.
One of the most significant potential applications is in energy storage , specifically in the development of high-capacity batteries. Calcium-oxygen (Ca-O₂) batteries are a theoretical concept that could offer very high energy densities. Ca(O₂)₂ is a key potential discharge product in such a battery. Research is needed to understand the electrochemical behavior of Ca(O₂)₂, including its formation and decomposition during charge and discharge cycles.
The reactivity of the superoxide ion also makes Ca(O₂)₂ a candidate for applications in catalysis . It could potentially serve as a selective oxidant for a variety of chemical transformations or be used in environmental remediation for the degradation of pollutants. Additionally, its ability to release oxygen upon heating or reaction with water could be harnessed for oxygen generation and storage systems.
The design of new composite materials incorporating Ca(O₂)₂ is another exciting frontier. For example, integrating this compound with conductive materials like graphene could enhance its electronic properties for battery applications. Similarly, encapsulating Ca(O₂)₂ within a protective polymer or ceramic matrix could improve its stability and handling, making it more viable for practical use.
Q & A
Q. What are the primary synthetic pathways for calcium superoxide (Ca(O₂)₂), and how do reaction conditions influence yield?
this compound is typically synthesized via the thermal decomposition of calcium peroxide diperoxyhydrate (CaO₂·2H₂O₂) under controlled vacuum conditions. Key parameters include:
- Temperature : Optimal decomposition occurs between 25–50°C. Higher temperatures accelerate disproportionation but risk side reactions .
- Inert Gas Flow : Argon or nitrogen flow removes reactive byproducts, improving purity .
- Reaction Time : Extended durations (≥6 hours) enhance yield but may reduce stability .
- Pressure : Sub-100 Pa vacuum minimizes moisture interference .
Methodological Insight : Use vacuum chamber setups with cryopumps to stabilize intermediates (Fig. 1–2 in ). Monitor purity via oxygen evolution analysis during aqueous decomposition (0°C) .
Q. What analytical methods are used to quantify this compound purity, and what are their limitations?
Two primary methods are employed:
-
Oxygen Evolution Analysis : Measures O₂ released during controlled decomposition in water. Calculates purity via stoichiometry:
This method underestimates yields by \sim4% compared to acetic acid-diethylphthalate titration due to incomplete decomposition .
-
XRD/Crystallography : Determines crystal structure (orthorhombic) and phase purity, but requires high-quality single crystals .
Q. What is the crystal structure of this compound, and how does it affect reactivity?
this compound adopts an orthorhombic lattice (space group Cmcm) with alternating Ca²⁺ and O₂⁻ ions. The superoxide ion’s (O₂⁻) bond length (\sim1.28 Å) and orientation influence its oxidative stability. Structural distortions under humidity or heat increase disproportionation to CaO₂ and O₂ .
Advanced Research Questions
Q. How can researchers resolve discrepancies between analytical methods when assessing high-purity this compound?
Discrepancies arise from method-specific biases:
- Oxygen Evolution : Underestimates yield due to trace water adsorption during sampling.
- Titration : Overestimates due to interference from residual peroxide hydrates. Solution : Cross-validate using both methods and apply correction factors (e.g., +4% for oxygen evolution data). Use thermogravimetric analysis (TGA) to quantify hydrate content .
Q. How do synthesis parameters (temperature, gas flow, pressure) optimize this compound purity?
A parametric study (Figs. 3–7 in ) reveals:
Q. What strategies mitigate this compound decomposition during storage?
Q. How does the electronic structure of this compound influence its redox behavior?
First-principles studies indicate a p-type semiconductor character with a bandgap of \sim2.1 eV. The O₂⁻ π* orbitals hybridize with Ca 3d states, enhancing oxidative capacity but reducing thermal stability. Density functional theory (DFT) simulations predict Jahn-Teller distortions under mechanical stress, accelerating degradation .
Data Contradiction Analysis
Q. Why do high-purity this compound samples (>70%) show inconsistent stability profiles?
Contradictions arise from:
- Microstructural Defects : Voids or grain boundaries in crystallites act as decomposition nucleation sites .
- Trace Metal Impurities : Fe³⁺ or Cu²⁺ (ppm levels) catalyze O₂⁻ radical chain reactions . Resolution : Use high-resolution TEM and inductively coupled plasma mass spectrometry (ICP-MS) to correlate defects/impurities with stability data .
Tables for Key Findings
Table 1 : Synthesis Parameter Optimization
| Parameter | Effect on Purity | Practical Range |
|---|---|---|
| Temperature | ↑ Purity (to 40°C) | 25–50°C |
| Reaction Time | ↑ Yield (plateau at 6h) | 4–8 h |
| Inert Gas Flow | ↓ Byproduct retention | 0.5–2 L/min |
Table 2 : Analytical Method Comparison
| Method | Purity Range | Error Source |
|---|---|---|
| Oxygen Evolution | 66–74% | H₂O adsorption |
| Acetic Acid Titration | 70–78% | Peroxide hydrate interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
